DL-Allylglycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Probing Benzodiazepine Action:

One area of study explores DL-Allylglycine's role in understanding how benzodiazepines, a class of anti-anxiety medications, work. Research suggests it might interact with the same molecular targets in the brain as benzodiazepines. Studies using human-mouse cell hybrids have shown that DL-Allylglycine can decrease the binding of radiolabeled benzodiazepines to specific receptor sites [1]. This finding suggests potential for using DL-Allylglycine to investigate the mechanisms of benzodiazepine action at the cellular level.

Source

Psychopharmacology Bulletin (1979) 1:

Interaction with Polyamines and GABA:

Source

Psychopharmacology Abstracts (reference not publicly available but mentioned in source 2) 2:

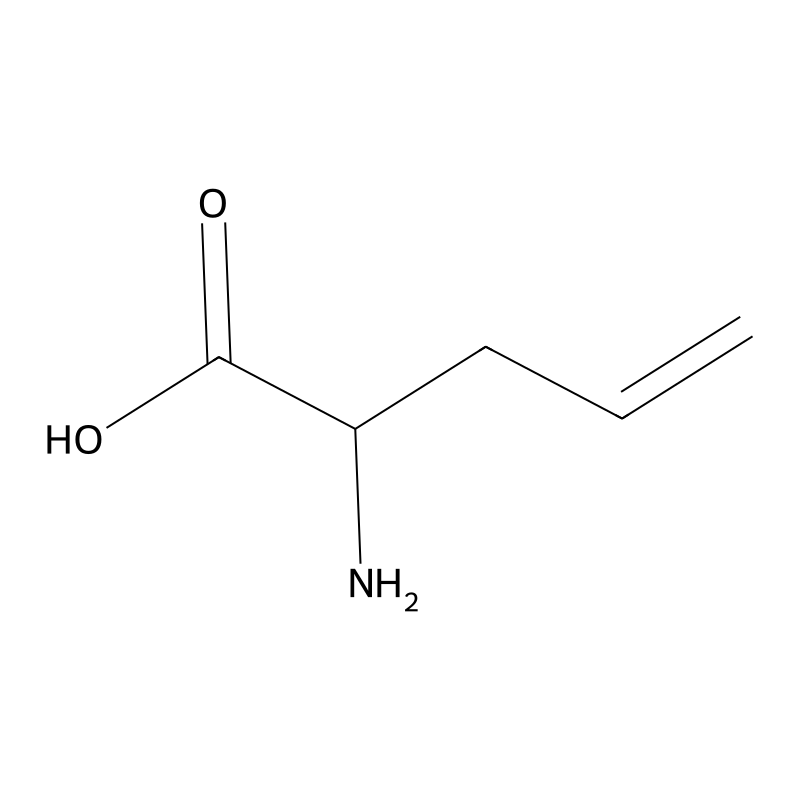

DL-Allylglycine, also known as 2-aminopent-4-enoic acid, is an amino acid derivative with the molecular formula C5H9NO2. It features an allyl group attached to the glycine backbone, making it a unique compound in the realm of amino acids. This structure contributes to its reactivity and biological function, particularly as a GABA (gamma-aminobutyric acid) antagonist, which can influence neurotransmitter activity in the central nervous system .

- DL-Allylglycine acts as an inhibitor of glutamate decarboxylase (GDC) []. By binding to the enzyme's active site, it hinders the conversion of glutamate to GABA, an essential inhibitory neurotransmitter in the central nervous system []. This leads to increased glutamate activity, which can contribute to neuronal hyperexcitability and potentially seizures.

- Studies suggest DL-Allylglycine exhibits neurotoxic effects, inducing seizures in animal models []. This aligns with its mechanism of action as a GDC inhibitor and the resulting disruption of neurotransmitter balance.

- Specific data on human toxicity or other hazards is scarce due to limited research on DL-Allylglycine.

Limitations and Future Research

- While the inhibitory effect of DL-Allylglycine on GDC is established, a more detailed understanding of its binding mechanism and interaction with the enzyme's active site is needed.

- Further research is necessary to explore the potential natural sources of DL-Allylglycine and its presence in biological systems.

- Given its neurotoxic properties, the safety profile of DL-Allylglycine requires further investigation, particularly its potential effects in humans.

- Decarboxylation: Under certain conditions, DL-Allylglycine can undergo decarboxylation to form allylamine.

- Alkylation: The allyl group allows for further alkylation reactions, which can be exploited in organic synthesis.

- Formation of Derivatives: DL-Allylglycine can react with acyl chlorides or other electrophiles to form N-acyl derivatives, which are useful in peptide synthesis .

DL-Allylglycine has significant biological implications:

- GABA Antagonism: It acts as a GABA antagonist by inhibiting the enzyme responsible for GABA synthesis, leading to reduced GABA levels in the brain. This action can induce convulsions and has been studied for its potential effects on epilepsy and other neurological disorders .

- Neurotransmitter Modulation: The compound's ability to modulate neurotransmitter levels makes it a valuable tool in neuropharmacology research .

Several methods exist for synthesizing DL-Allylglycine:

- Direct Amination: One common approach involves the amination of allyl acrylate or similar compounds followed by hydrolysis.

- Enzymatic Methods: Enzymatic transformations using specific aminoacylases can yield high-purity DL-Allylglycine from precursor compounds .

- Chemical Synthesis: Traditional organic synthesis techniques can also be employed, utilizing starting materials like glycine and allyl halides under controlled conditions .

DL-Allylglycine finds applications in various fields:

- Pharmaceutical Research: Due to its role as a GABA antagonist, it is studied for potential therapeutic applications in treating epilepsy and anxiety disorders.

- Biochemical Studies: It serves as a biochemical probe to study neurotransmitter dynamics and receptor interactions.

- Synthetic Chemistry: The compound is used in organic synthesis as a building block for more complex molecules .

Research into DL-Allylglycine's interactions reveals:

- Neuropharmacological Effects: Studies indicate that administration of DL-Allylglycine leads to alterations in neurotransmitter concentrations across various brain regions, influencing both excitatory and inhibitory signaling pathways .

- Potential Drug Development: Its unique properties make it a candidate for developing new drugs targeting GABAergic systems.

Several compounds share structural or functional similarities with DL-Allylglycine. Here’s a comparison highlighting its uniqueness:

| Compound | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| L-Allylglycine | C5H9NO2 | GABA antagonist | Naturally occurring enantiomer |

| Glycine | C2H5NO2 | Inhibitory neurotransmitter | Simplest amino acid |

| β-Alanine | C3H7NO2 | Neurotransmitter precursor | Lacks the allyl group |

| 3-Aminopropanoic Acid | C3H9NO2 | Neurotransmitter modulation | Contains an additional methyl group |

DL-Allylglycine stands out due to its unique allyl group which imparts distinct reactivity and biological activity compared to these similar compounds.

The development of synthetic methodologies for DL-allylglycine has evolved significantly since the early theoretical approaches of the mid-20th century. Historical synthetic routes have provided the foundation for understanding the chemical reactivity and optimization parameters essential for efficient production of this amino acid derivative.

Allylamine and Chloroacetic Acid Condensation (Single-Step Process)

The most significant breakthrough in DL-allylglycine synthesis came with the development of a direct condensation method between allylamine and chloroacetic acid [1]. This single-step process represented a substantial improvement over earlier multi-step approaches, eliminating the need for separate hydrolysis steps and anhydrous reaction conditions.

The optimized protocol involves reacting chloroacetic acid with a large stoichiometric excess of allylamine in aqueous solution at temperatures maintained between 0-20°C [1]. Under these conditions, the reaction proceeds according to the following general mechanism:

ClCH₂COOH + NH₂CH₂CH=CH₂ → NH₂CH₂CH=CH₂⁺CH₂COO⁻ + HCl

The critical factor determining reaction success is the maintenance of a substantial allylamine excess, typically 700-900% above stoichiometric requirements [1]. This excess serves multiple functions: it drives the reaction equilibrium toward product formation, minimizes side reactions such as the formation of allylimino diacetic acid, and prevents hydrolysis of chloroacetic acid to glycolic acid. Temperature control below 20°C is essential to prevent significant losses from chloroacetic acid hydrolysis, while the aqueous reaction medium provides a 5-7% yield improvement compared to anhydrous conditions [1].

The reaction mixture is allowed to proceed until completion, monitored by analysis for ionic halogen content. Subsequently, approximately two molar equivalents of alkali, typically sodium hydroxide, are added to liberate unreacted allylamine, which can be recovered by distillation for reuse in subsequent batches [1]. The remaining aqueous solution contains the sodium salt of allylglycine along with sodium chloride and minimal by-products.

Early Multi-Step Hydrolysis-Dependent Approaches

Prior to the development of the direct condensation method, two primary synthetic approaches were employed for allylglycine preparation, both requiring separate hydrolysis steps that rendered them economically impractical for commercial applications [1].

The first historical method involved the reaction of allylamine with ethyl bromoacetate in anhydrous ether solution at 0°C, followed by hydrolysis of the resulting ester using methanolic barium hydroxide solution [1]. This approach required stringent anhydrous conditions and the use of expensive reagents, making it suitable only for laboratory-scale synthesis. The method proceeded through formation of an intermediate ethyl ester, which required careful isolation and subsequent hydrolysis under basic conditions.

The second established route utilized the reaction between allylamine and chloroacetamide, followed by hydrolysis with aqueous barium hydroxide [1]. This method avoided the requirement for anhydrous conditions but still necessitated a separate hydrolysis step and the use of costly barium hydroxide reagent. Both historical approaches suffered from multiple processing steps, expensive reagent requirements, and yields that were insufficient for commercial viability.

The limitations of these early methods included the necessity for anhydrous reaction media, which increased processing complexity and costs, the requirement for separate hydrolysis steps that introduced additional purification challenges, and the use of expensive reagents such as barium hydroxide and ethyl bromoacetate that made large-scale production economically unfeasible [1].

Modern Industrial Synthesis Protocols

Contemporary approaches to DL-allylglycine synthesis have incorporated advanced methodologies including enzymatic cascades, polymer chemistry techniques, and stereoselective synthetic strategies. These modern protocols address the limitations of historical methods while providing enhanced selectivity and scalability.

Optimized Reaction Conditions for Yield Maximization

Modern industrial synthesis protocols have refined the direct condensation approach through systematic optimization of reaction parameters. The relationship between allylamine excess and product yield has been quantitatively established, demonstrating that yields increase dramatically with increased stoichiometric excess until reaching an optimal range [1].

Experimental data reveals that a 100% excess of allylamine provides yields below 40%, while increasing the excess to 700% results in yields of 85-87% [1]. Further increase to 900% excess can achieve yields of 88%, representing the practical optimum beyond which additional allylamine provides diminishing returns [1]. The optimal dilution with water has been determined through systematic studies showing that increasing water content from 85 parts to 235 parts per 0.1 mol of chloroacetic acid can increase yields from approximately 83% to slightly over 88% at 900% allylamine excess [1].

Temperature optimization studies have confirmed that the reaction proceeds efficiently across a range of 0-20°C, with lower temperatures generally providing slightly higher yields at the cost of increased processing time [1]. The critical consideration is prevention of chloroacetic acid hydrolysis, which becomes significant above 20°C and leads to yield losses through formation of glycolic acid rather than the desired amino acid product.

Multi-enzymatic cascade approaches represent an alternative industrial methodology, particularly for stereoselective synthesis. These systems have demonstrated complete conversion of 50 g/L solutions of N-acetyl-DL-allylglycine into D-allylglycine within 18 hours using enzymatic variants with enhanced activity . The enzymatic approach offers advantages in terms of stereoselectivity and mild reaction conditions but requires careful enzyme handling and may involve higher operational costs.

Temperature and Stoichiometric Excess Strategies

Strategic manipulation of temperature and stoichiometric ratios forms the cornerstone of optimized DL-allylglycine synthesis. The relationship between these parameters and reaction outcomes has been systematically studied to establish protocols that maximize both yield and economic efficiency.

Temperature control strategies focus on maintaining reaction conditions that favor the desired condensation while preventing competing reactions. The narrow optimal temperature window of 0-20°C reflects the balance between reaction kinetics and side reaction suppression [1]. At temperatures below 0°C, while yields may increase marginally, the practical difficulties and energy costs associated with low-temperature operation outweigh the minimal yield improvements. Conversely, temperatures above 20°C lead to increased hydrolysis of chloroacetic acid to glycolic acid, representing a significant loss of starting material.

The strategic use of stoichiometric excess involves careful consideration of both chemical and economic factors. The dramatic improvement in yield from 40% at 100% excess to 85-88% at 700-900% excess demonstrates the critical importance of driving the reaction equilibrium through excess allylamine [1]. This excess serves multiple functions: it acts as both reactant and reaction medium, minimizes the formation of undesired side products such as allylimino diacetic acid, and provides a buffer against losses due to competing reactions.

Recovery and recycling strategies for excess allylamine are integral to the economic viability of these protocols. The addition of alkali following reaction completion allows for distillative recovery of unreacted allylamine as an approximately 60% aqueous solution, which can be directly utilized in subsequent batches [1]. This recycling approach significantly reduces the effective reagent consumption and improves the overall process economics.

Purification and Crystallization Techniques

The isolation and purification of DL-allylglycine requires specialized techniques that account for its chemical properties and the presence of co-products from the synthesis reaction. Modern purification protocols have been developed to provide high-purity material suitable for various applications.

Solvent Extraction and Recrystallization Protocols

The primary isolation method for DL-allylglycine involves conversion to the hydrochloride salt followed by selective extraction and crystallization. This approach takes advantage of the different solubility characteristics of the amino acid salt compared to inorganic by-products [1].

The isolation protocol begins with evaporation of the aqueous reaction mixture to dryness, concentrating the sodium salt of allylglycine along with sodium chloride and minor by-products. The dried residue is then extracted with ethyl alcohol containing an excess of concentrated hydrochloric acid [1]. This treatment converts the allylglycine sodium salt to the more easily crystallized hydrochloride form while leaving sodium chloride and other inorganic impurities largely insoluble in the alcoholic medium.

The allylglycine hydrochloride is recovered from the alcoholic extract through controlled evaporation, yielding a crystalline solid with a characteristic melting point of 168-170°C [1]. This material is sufficiently pure for most applications, but can be further purified through recrystallization techniques when higher purity is required.

Advanced purification employs a recrystallization protocol involving dissolution of the hydrochloride in alcohol followed by reprecipitation using an inert antisolvent such as acetone [1]. This technique effectively removes residual impurities and provides material of enhanced purity suitable for specialized applications. The choice of antisolvent is critical, with acetone providing good selectivity for the amino acid hydrochloride while maintaining reasonable recovery yields.

Alternative crystallization approaches have been developed based on antisolvent precipitation techniques similar to those employed for other amino acids [3] [4]. These methods utilize the differential solubility of DL-allylglycine in water-ethanol systems, where controlled addition of ethanol to aqueous solutions can induce selective precipitation. The effectiveness of these approaches depends on careful optimization of solvent ratios, temperature control, and mixing conditions.

High-Performance Liquid Chromatography Validation

High-Performance Liquid Chromatography serves both analytical and preparative functions in DL-allylglycine purification and quality control. Modern HPLC methods have been developed and validated to provide accurate quantification and purity assessment of the amino acid [5] [6].

Reverse-phase HPLC methods utilizing C18 columns represent the most commonly employed analytical approach. These methods typically employ isocratic elution with water-methanol or water-acetonitrile mobile phases, with detection at characteristic UV wavelengths [5]. The method parameters must be carefully optimized to achieve adequate separation from potential impurities and degradation products while maintaining reasonable analysis times.

Hydrophilic Interaction Liquid Chromatography represents an alternative approach particularly suited for amino acid analysis without derivatization [6]. HILIC methods utilize silica-based columns with high acetonitrile content mobile phases, allowing direct detection of amino acids including allylglycine. These methods offer advantages in terms of reduced sample preparation requirements and improved peak shapes for amino acid analytes.

Method validation follows established pharmaceutical guidelines, incorporating assessment of specificity, linearity, accuracy, precision, detection limits, and robustness [5]. Specificity studies demonstrate the method's ability to distinguish DL-allylglycine from potential impurities and degradation products. Linearity validation establishes the quantitative relationship between detector response and analyte concentration across the working range. Accuracy and precision assessments confirm the method's reliability for quantitative determinations.

Forced degradation studies form an essential component of HPLC method validation, involving exposure of DL-allylglycine to acidic, basic, and oxidative conditions to identify potential degradation pathways and ensure method stability-indicating capability [5]. These studies provide crucial information for establishing appropriate storage conditions and shelf-life parameters for the amino acid.

DL-Allylglycine exhibits characteristic amino acid solubility patterns that reflect its zwitterionic nature and hydrophilic properties. In aqueous solutions, the compound demonstrates good water solubility, consistent with its classification as a hydrophilic amino acid derivative [1] [2] [3] [4]. This water solubility is attributed to the presence of both amino and carboxyl functional groups, which enable extensive hydrogen bonding with water molecules and facilitate solvation through electrostatic interactions.

The aqueous solubility of DL-Allylglycine exhibits significant pH dependence, following typical amino acid behavior patterns. At acidic pH values below the first pKa (predicted at 2.22±0.10) [1], the compound exists predominantly in its cationic form with enhanced solubility due to increased electrostatic interactions with water molecules [5] [6]. Similarly, at basic pH values above the second pKa, the anionic form shows increased solubility through enhanced ionic interactions with the aqueous medium. The optimal solubility range occurs within the physiological pH range of 3-8, where the compound exists in its zwitterionic form [7] [5] [8].

In organic solvents, DL-Allylglycine follows the general trend observed for proteinogenic amino acids, showing dramatically reduced solubility compared to aqueous systems [9] [10] [11] [12]. Pure ethanol and methanol demonstrate low solubility for the compound, reflecting the limited ability of these solvents to stabilize the zwitterionic form through adequate solvation. The presence of both hydrophilic ionic groups and the relatively small hydrophobic allyl side chain results in poor compatibility with non-polar organic environments.

Binary aqueous-organic solvent systems reveal a systematic decrease in DL-Allylglycine solubility as the organic content increases [9] [12]. In ethanol-water mixtures, solubility decreases progressively from 10% ethanol (slightly reduced from pure water) to 90% ethanol (minimal solubility). This behavior pattern aligns with observations for other amino acids with similar structural characteristics, where the disruption of the hydration shell around the zwitterionic molecule by organic solvents leads to decreased solvation efficiency [9] [10].

Thermal Properties: Melting Point and Decomposition Analysis

DL-Allylglycine exhibits complex thermal behavior characteristic of amino acids, where melting and decomposition processes occur simultaneously or in close succession. The reported melting points show some variation in the literature, ranging from 220°C (with decomposition) to 260°C, with the most commonly cited values being 251-253°C and 258-260°C [1] [13] [2] [14] [15] [4]. This variation likely reflects different experimental conditions, heating rates, and the inherent difficulty in distinguishing between melting and thermal decomposition in amino acid systems.

The thermal decomposition of DL-Allylglycine follows patterns established for amino acid thermal analysis, with onset temperatures typically occurring around 220°C [16] [17]. This decomposition process is endothermic, requiring heat input in the range of 72-151 kJ/mol, which is consistent with the energy requirements for breaking covalent bonds and reorganizing molecular structures during thermal breakdown [16]. The decomposition mechanism involves the formation of volatile products including water (H₂O), ammonia (NH₃), and carbon dioxide (CO₂), along with non-volatile organic residues containing peptide bond structures [16] [17] [18] [19].

Thermogravimetric analysis of amino acids, including compounds structurally similar to DL-Allylglycine, reveals that thermal stability is maintained up to approximately 200°C, beyond which rapid mass loss occurs due to decomposition [16] [17] [20]. The crystalline structure of DL-Allylglycine provides some thermal protection, maintaining structural integrity until the decomposition temperature is reached. The presence of the allyl side chain may influence the specific decomposition pathway, potentially leading to additional fragmentation routes involving the unsaturated carbon-carbon double bond [21].

The thermal decomposition products of DL-Allylglycine are expected to include both small volatile molecules and larger organic residues. The primary volatile products typically consist of water from dehydration reactions, ammonia from deamination processes, and carbon dioxide from decarboxylation pathways [16] [17] [18]. The solid residues often contain cyclic compounds with peptide bonds, reflecting condensation reactions that occur during the thermal breakdown process [16] [17] [22].

pH-Dependent Stability and Degradation Pathways

The chemical stability of DL-Allylglycine shows marked pH dependence, with optimal stability occurring within the physiological pH range of approximately 3-8, where the compound exists predominantly in its zwitterionic form [7] [5] [8]. This pH range corresponds to conditions where both protonation equilibria are balanced, minimizing the driving force for chemical degradation reactions.

Under acidic conditions (pH < 2), DL-Allylglycine becomes increasingly susceptible to degradation through multiple pathways [7] [23]. The primary mechanisms include hydrolytic cleavage of amide bonds when the compound exists in protonated form, and enhanced susceptibility to deamidation reactions. Acidic hydrolysis can lead to the formation of corresponding carboxylic acids and amines, while prolonged exposure may result in more complex rearrangement products [7]. The protonated amino group becomes more electrophilic under these conditions, facilitating nucleophilic attack by water molecules and subsequent bond cleavage.

Alkaline conditions (pH > 10) present different but equally significant degradation challenges for DL-Allylglycine [7] [23]. Under basic conditions, deamidation reactions become more prevalent, where the amide nitrogen undergoes nucleophilic attack by hydroxide ions, leading to the formation of corresponding carboxylate and ammonia. Additionally, isomerization reactions may occur, particularly involving the alpha carbon, which can lead to racemization and the formation of structural isomers with altered biological and chemical properties [7]. The enhanced nucleophilicity of hydroxide ions under alkaline conditions accelerates these degradation processes significantly.

The allyl side chain of DL-Allylglycine introduces additional stability considerations related to its unsaturated nature [21]. The carbon-carbon double bond is susceptible to oxidative degradation, particularly in the presence of oxygen and under conditions that promote free radical formation. This vulnerability is pH-dependent, as certain pH ranges may facilitate metal-catalyzed oxidation reactions or promote the formation of reactive oxygen species that can attack the double bond.

Hydrolytic stability represents another critical aspect of DL-Allylglycine degradation pathways [7] [18]. In aqueous solutions, the compound may undergo slow hydrolysis of the peptide backbone, particularly under elevated temperatures or extreme pH conditions. This process can lead to the formation of smaller fragments and ultimately to complete mineralization under harsh conditions. The rate of hydrolytic degradation is typically minimized at the isoelectric point where the net charge on the molecule is zero.

Purity

XLogP3

Exact Mass

Appearance

Storage

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (90.7%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

7685-44-1

Wikipedia

Dates

2: Pittaway R, Fuentes JA, Clarke ML. Diastereoselective and Branched-Aldehyde-Selective Tandem Hydroformylation-Hemiaminal Formation: Synthesis of Functionalized Piperidines and Amino Alcohols. Org Lett. 2017 Jun 2;19(11):2845-2848. doi: 10.1021/acs.orglett.7b01049. Epub 2017 May 17. PubMed PMID: 28514162.

3: Vacogne CD, Schopferer M, Schlaad H. Physical Gelation of α-Helical Copolypeptides. Biomacromolecules. 2016 Jul 11;17(7):2384-91. doi: 10.1021/acs.biomac.6b00427. Epub 2016 Jun 14. PubMed PMID: 27233111.

4: Szwed K, Ou J, Huang G, Lin H, Liu Z, Wang H, Zou H. Preparation of cyclodextrin-modified monolithic hybrid columns for the fast enantioseparation of hydroxy acids in capillary liquid chromatography. J Sep Sci. 2016 Mar;39(6):1110-7. doi: 10.1002/jssc.201501157. PubMed PMID: 27027591.

5: Wang J, Kwiatkowski M, Forster AC. Kinetics of tRNA(Pyl) -mediated amber suppression in Escherichia coli translation reveals unexpected limiting steps and competing reactions. Biotechnol Bioeng. 2016 Jul;113(7):1552-9. doi: 10.1002/bit.25917. Epub 2016 Jan 28. PubMed PMID: 26705134.

6: Langley GW, Brinkø A, Münzel M, Walport LJ, Schofield CJ, Hopkinson RJ. Analysis of JmjC Demethylase-Catalyzed Demethylation Using Geometrically-Constrained Lysine Analogues. ACS Chem Biol. 2016 Mar 18;11(3):755-62. doi: 10.1021/acschembio.5b00738. Epub 2015 Nov 25. PubMed PMID: 26555343.

7: Krannig KS, Schlaad H. Heterofunctional Glycopolypeptides by Combination of Thiol-Ene Chemistry and NCA Polymerization. Methods Mol Biol. 2016;1367:61-7. doi: 10.1007/978-1-4939-3130-9_6. PubMed PMID: 26537465.

8: Everett RK, Wolfe JP. Aza-Wittig Rearrangements of N-Benzyl and N-Allyl Glycine Methyl Esters. Discovery of a Surprising Cascade Aza-Wittig Rearrangement/Hydroboration Reaction. J Org Chem. 2015 Sep 18;80(18):9041-56. doi: 10.1021/acs.joc.5b01286. Epub 2015 Sep 1. PubMed PMID: 26327486.

9: Paine TA, Cooke EK, Lowes DC. Effects of chronic inhibition of GABA synthesis on attention and impulse control. Pharmacol Biochem Behav. 2015 Aug;135:97-104. doi: 10.1016/j.pbb.2015.05.019. Epub 2015 Jun 1. PubMed PMID: 26044967; PubMed Central PMCID: PMC4492857.

10: Leclercq K, Afrikanova T, Langlois M, De Prins A, Buenafe OE, Rospo CC, Van Eeckhaut A, de Witte PA, Crawford AD, Smolders I, Esguerra CV, Kaminski RM. Cross-species pharmacological characterization of the allylglycine seizure model in mice and larval zebrafish. Epilepsy Behav. 2015 Apr;45:53-63. doi: 10.1016/j.yebeh.2015.03.019. Epub 2015 Apr 3. PubMed PMID: 25845493.

11: He X, Fan J, Zhang F, Li R, Pollack KA, Raymond JE, Zou J, Wooley KL. Multi-responsive Hydrogels Derived from the Self-assembly of Tethered Allyl-functionalized Racemic Oligopeptides. J Mater Chem B. 2014 Dec 14;2(46):8123-8130. PubMed PMID: 25485113; PubMed Central PMCID: PMC4255538.

12: Paine TA, O'Hara A, Plaut B, Lowes DC. Effects of disrupting medial prefrontal cortex GABA transmission on decision-making in a rodent gambling task. Psychopharmacology (Berl). 2015 May;232(10):1755-65. doi: 10.1007/s00213-014-3816-7. Epub 2014 Nov 26. PubMed PMID: 25420610; PubMed Central PMCID: PMC4412766.

13: Schurgers B, Brigou B, Urbanczyk-Lipkowska Z, Tourwé D, Ballet S, De Proft F, Van Lommen G, Verniest G. Synthesis of fused 3-aminoazepinones via trapping of a new class of cyclic seven-membered allenamides with furan. Org Lett. 2014 Jul 18;16(14):3712-5. doi: 10.1021/ol501529z. Epub 2014 Jul 9. PubMed PMID: 25007412.

14: Kowalczyk R, Yang SH, Brimble MA, Callon KE, Watson M, Park YE, Cornish J. Synthesis of truncated analogues of preptin-(1–16), and investigation of their ability to stimulate osteoblast proliferation. Bioorg Med Chem. 2014 Jul 15;22(14):3565-72. PubMed PMID: 24932835.

15: Pang X, Wu J, Chu CC, Chen X. Development of an arginine-based cationic hydrogel platform: Synthesis, characterization and biomedical applications. Acta Biomater. 2014 Jul;10(7):3098-107. doi: 10.1016/j.actbio.2014.04.002. Epub 2014 Apr 13. PubMed PMID: 24726959.

16: Pinto A, Tamborini L, Mastronardi F, Ettari R, Romano D, Nielsen B, De Micheli C, Conti P. Efficient synthesis of novel glutamate homologues and investigation of their affinity and selectivity profile at ionotropic glutamate receptors. Bioorg Med Chem Lett. 2014 Apr 15;24(8):1980-2. doi: 10.1016/j.bmcl.2014.02.058. Epub 2014 Mar 1. PubMed PMID: 24630559.

17: Krannig KS, Sun J, Schlaad H. Stimuli-responsivity of secondary structures of glycopolypeptides derived from poly(L-glutamate-co-allylglycine). Biomacromolecules. 2014 Mar 10;15(3):978-84. doi: 10.1021/bm401883p. Epub 2014 Feb 14. PubMed PMID: 24491152.

18: Zou J, Zhang F, Chen Y, Raymond JE, Zhang S, Fan J, Zhu J, Li A, Seetho K, He X, Pochan DJ, Wooley KL. Responsive organogels formed by supramolecular self assembly of PEG-block-allyl-functionalized racemic polypeptides into β-sheet-driven polymeric ribbons. Soft Matter. 2013 Jul 10;9(25):5951-5958. PubMed PMID: 25788968; PubMed Central PMCID: PMC4361078.

19: Wang ZJ, Spiccia ND, Jackson WR, Robinson AJ. Tandem Ru-alkylidene-catalysed cross metathesis/hydrogenation: synthesis of lipophilic amino acids. J Pept Sci. 2013 Aug;19(8):470-6. doi: 10.1002/psc.2522. Epub 2013 Jun 3. PubMed PMID: 23733491.

20: Andolina D, Maran D, Valzania A, Conversi D, Puglisi-Allegra S. Prefrontal/amygdalar system determines stress coping behavior through 5-HT/GABA connection. Neuropsychopharmacology. 2013 Sep;38(10):2057-67. doi: 10.1038/npp.2013.107. Epub 2013 May 2. PubMed PMID: 23636466; PubMed Central PMCID: PMC3746690.